molecular formula C24H27F3N6O B14930944 N-(1-Adamantyl)-5-(1,3-dimethyl-1H-pyrazol-4-YL)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

N-(1-Adamantyl)-5-(1,3-dimethyl-1H-pyrazol-4-YL)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

Cat. No.: B14930944
M. Wt: 472.5 g/mol
InChI Key: KBXRSZVIAVOTFZ-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-5-(1,3-dimethyl-1H-pyrazol-4-YL)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantyl)-5-(1,3-dimethyl-1H-pyrazol-4-YL)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the adamantyl group, and the incorporation of the trifluoromethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantyl)-5-(1,3-dimethyl-1H-pyrazol-4-YL)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, N-(1-Adamantyl)-5-(1,3-dimethyl-1H-pyrazol-4-YL)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is studied for its potential as a bioactive molecule. It may interact with specific biological targets, leading to the discovery of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-5-(1,3-dimethyl-1H-pyrazol-4-YL)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-A]pyrimidine derivatives with different substituents. Examples include:

  • N-(1-Adamantyl)-5-(1H-pyrazol-4-YL)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide
  • N-(1-Adamantyl)-5-(1,3-dimethyl-1H-pyrazol-4-YL)-N-methyl-7-(methyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

Uniqueness

The uniqueness of N-(1-Adamantyl)-5-(1,3-dimethyl-1H-pyrazol-4-YL)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability, while the trifluoromethyl group influences its reactivity and interaction with biological targets.

Properties

Molecular Formula

C24H27F3N6O

Molecular Weight

472.5 g/mol

IUPAC Name

N-(1-adamantyl)-5-(1,3-dimethylpyrazol-4-yl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H27F3N6O/c1-13-17(12-31(2)29-13)18-7-20(24(25,26)27)33-21(28-18)8-19(30-33)22(34)32(3)23-9-14-4-15(10-23)6-16(5-14)11-23/h7-8,12,14-16H,4-6,9-11H2,1-3H3

InChI Key

KBXRSZVIAVOTFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N(C)C45CC6CC(C4)CC(C6)C5)C

Origin of Product

United States

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